REACTION_CXSMILES
|
B.CSC.[CH:5]1([S:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([C:18]#[N:19])=[N:16][CH:17]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1.C(N)CN>C1COCC1>[NH2:19][CH2:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][S:10][CH:5]2[CH2:9][CH2:8][CH2:7][CH2:6]2)=[CH:17][N:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)SCC=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the solution at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in chloroform (50 mL)
|
Type
|
STIRRING
|
Details
|
stir at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
Wash the mixture with water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic phase over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the residue by SCX chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM/2M ammonia in methanol (1:0 to 9:1 gradient)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC=C(C=C1)CSC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |